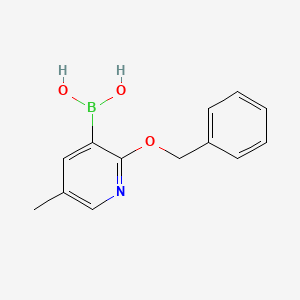

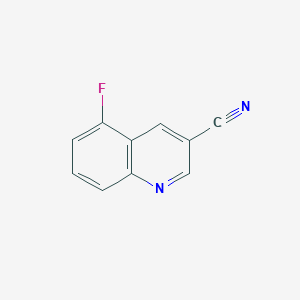

5-Fluoroquinoline-3-carbonitrile

説明

5-Fluoroquinoline-3-carbonitrile is a type of quinoline compound. It is widely found in nature in various forms and utilized in areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of 5-Fluoroquinoline-3-carbonitrile involves a series of new quinolone-3-carboxylic acids as HIV-1 integrase inhibitors featuring a fluorine atom at the C-5 position . These newly synthesized compounds showed anti-HIV activity against wild-type virus .Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoline-3-carbonitrile has been studied using techniques such as 3D-QSAR, molecular docking, and molecular dynamics simulation . The replacement of small groups, hydrophobic groups, electronegative groups, or hydrogen bond acceptor groups at the substitution sites significantly reduces the logfb values of quinolone derivatives .Chemical Reactions Analysis

The chemical reactions of 5-Fluoroquinoline-3-carbonitrile involve various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives . Most types of reactions have successfully applied and used in the production of biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoroquinoline-3-carbonitrile include a molecular weight of 172.16 . More detailed properties like melting point, boiling point, density, etc., are not explicitly mentioned in the search results.科学的研究の応用

Fluorescence and Solid-State Emissions

A study by Zhang et al. (2021) on derivatives of dihydroisoquinoline-carbonitriles demonstrated their potential in solid-state fluorescence applications. These compounds exhibited full-color-tunable solid-state emissions due to their twisted molecular conformations and loose stacking modes. Such properties can be leveraged in the field of encryption of important image or text information. This suggests a similar potential for 5-Fluoroquinoline-3-carbonitrile in fluorescence-based applications (Zhang et al., 2021).

Chemosensors for Metal Ion Detection

Research by Shally et al. (2020) on tetrahydroquinoline-carbonitrile derivatives highlighted their use as chemosensors for metal ion detection. This study focused on the selective identification of Pd2+ ions, with the compounds exhibiting fluorescence turn-off performances in very low detection limits. This indicates that 5-Fluoroquinoline-3-carbonitrile may be applicable in designing sensitive and selective sensors for specific metal ions (Shally et al., 2020).

Fluorescence Quenching for Ion Recognition

Pandey et al. (2019) studied the fluorescence quenching properties of 5-aminoquinoline by silver ions. The research demonstrated that 5-aminoquinoline exhibits high affinity for Ag+ ions over other competitive metal ions, showing a significant decrease in fluorescence intensity upon ion interaction. This suggests a potential application of 5-Fluoroquinoline-3-carbonitrile in ion recognition and sensing technologies (Pandey et al., 2019).

Synthesis and Chemical Reactions

A review by Mekheimer et al. (2019) on chloroquinoline-3-carbonitrile derivatives covered various synthetic methods and chemical reactions. This information is useful for understanding the synthetic versatility and potential chemical applications of 5-Fluoroquinoline-3-carbonitrile in producing biologically active compounds (Mekheimer et al., 2019).

Optoelectronic and Nonlinear Properties

Irfan et al. (2020) explored the optoelectronic and nonlinear properties of hydroquinoline derivatives. They conducted a comprehensive study on the structural, electronic, optical, and charge transport properties of these compounds. Given the structural similarities, 5-Fluoroquinoline-3-carbonitrile could exhibit similar multifunctional material properties, potentially useful in electronic and optical applications (Irfan et al., 2020).

Preferential Solvation Studies

Das et al. (2021) used 5-Aminoquinoline as a fluorescent probe for studying preferential solvation in binary solvent mixtures. Their research delineated the roles of solvent polarity and solute-solvent hydrogen bonding. This indicates the utility of 5-Fluoroquinoline-3-carbonitrile in similar solvent dynamics and interaction studies (Das et al., 2021).

Electrochemical and Spectroscopic Characterization

Nycz et al. (2019) developed new approaches for synthesizing phenanthrolines and characterized their electrochemical and spectroscopic properties. The findings could guide the development of 5-Fluoroquinoline-3-carbonitrile-based materials for similar applications, particularly in electrochemistry and spectroscopy (Nycz et al., 2019).

将来の方向性

The future directions of 5-Fluoroquinoline-3-carbonitrile and similar compounds involve developments in three directions. First, multivariable MOFs: MOFs are intrinsically chemical in nature and accordingly the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs . Also, fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity .

特性

IUPAC Name |

5-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQWDTSZXDLYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297800 | |

| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinoline-3-carbonitrile | |

CAS RN |

2102412-57-5 | |

| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride](/img/structure/B3060229.png)